

Techniques for Measuring the Binding Affinity of SR 1824 to PPAR γ

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a synthetic small molecule that functions as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key regulator of adipogenesis and glucose metabolism. Unlike typical PPAR γ agonists, **SR 1824** does not activate the receptor but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5). Understanding the binding affinity of **SR 1824** to PPAR γ is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this nuclear receptor. This document provides detailed application notes and protocols for measuring the binding affinity of **SR 1824** to PPAR γ , focusing on three widely used biophysical techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The binding affinity of **SR 1824** for PPAR γ has been previously determined and is summarized in the table below. This value serves as a benchmark for researchers performing their own binding studies.

| Compound | Target | Binding Constant (K _i) | Reference |
|----------|--|------------------------------------|-----------|
| SR 1824 | Peroxisome Proliferator-Activated Receptor γ (PPAR γ) | 10 nM | [1] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2][3] This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of **SR 1824** for PPAR γ .

Objective: To determine the binding affinity of **SR 1824** by measuring its ability to compete with a known high-affinity radioligand for binding to the PPAR γ ligand-binding domain (LBD).

Materials:

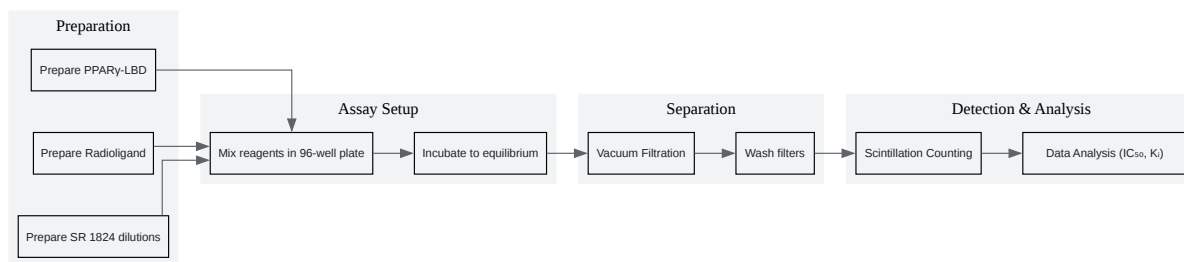
- Receptor: Purified, recombinant human PPAR γ -LBD.
- Radioligand: A suitable high-affinity PPAR γ radioligand, such as [³H]-Rosiglitazone.
- Test Compound: **SR 1824**.
- Non-specific Binding Control: A high concentration of a known non-radioactive PPAR γ agonist (e.g., unlabeled Rosiglitazone).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[4]
- Separation Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).[4]
- Scintillation Cocktail.
- Scintillation Counter.

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **SR 1824** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **SR 1824** in assay buffer to create a range of concentrations for the competition curve.
 - Dilute the purified PPAR γ -LBD in assay buffer to a final concentration that provides a robust signal-to-noise ratio.
 - Dilute the radioligand in assay buffer to a concentration close to its K_d value.
- Assay Setup (in a 96-well plate):
 - Total Binding Wells: Add assay buffer, diluted radioligand, and diluted PPAR γ -LBD.
 - Non-specific Binding (NSB) Wells: Add a high concentration of the non-radioactive competitor, diluted radioligand, and diluted PPAR γ -LBD.
 - Competition Wells: Add the various dilutions of **SR 1824**, diluted radioligand, and diluted PPAR γ -LBD.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[\[4\]](#)
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
 - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
[\[4\]](#)
- Detection:

- Dry the filters and add scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding counts from all other counts to obtain specific binding.
 - Plot the percentage of specific binding against the logarithm of the **SR 1824** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of **SR 1824** that inhibits 50% of specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$ where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:



[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (KD) of the **SR 1824**-PPAR γ interaction.

Materials:

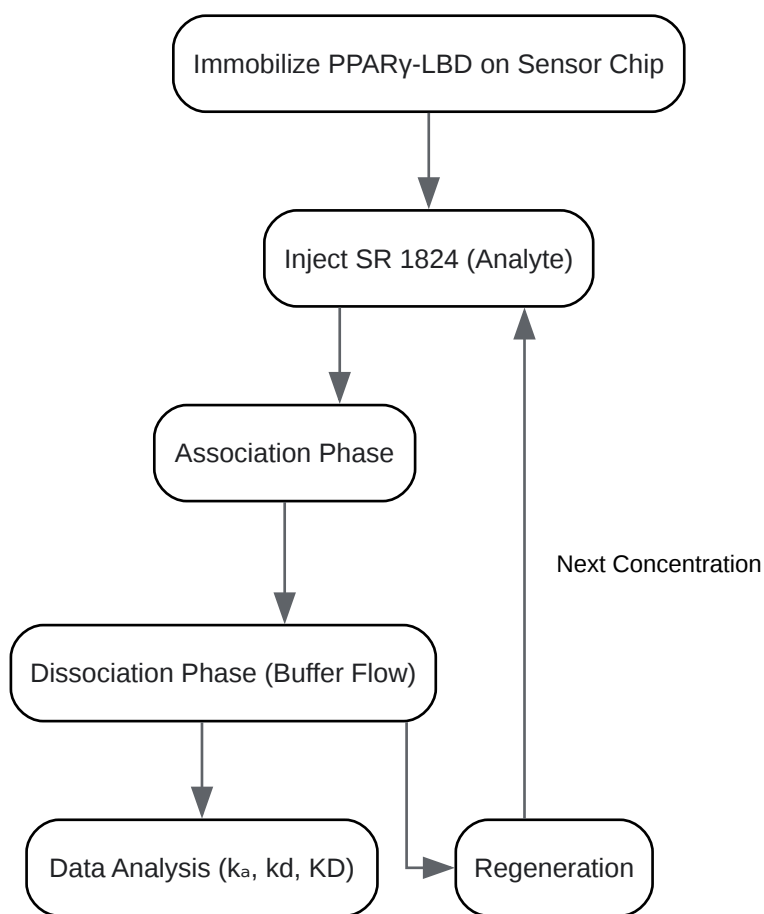
- SPR Instrument: (e.g., Biacore).
- Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).
- Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
- Ligand: Purified, recombinant human PPAR γ -LBD.
- Analyte: **SR 1824**.
- Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

Protocol:

- Immobilization of PPAR γ -LBD:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the purified PPAR γ -LBD over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active sites on the surface with ethanolamine.
 - A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
- Binding Analysis:
 - Prepare a series of dilutions of **SR 1824** in running buffer.

- Inject the different concentrations of **SR 1824** over the immobilized PPAR γ -LBD and the reference flow cell at a constant flow rate.
- Monitor the binding in real-time as an increase in the SPR signal (response units, RU).
- After the association phase, switch back to running buffer to monitor the dissociation of **SR 1824** from the receptor.
- Regeneration:
 - If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
- Data Analysis:
 - Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
 - Fit the association and dissociation curves for each concentration of **SR 1824** to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_a and k_d values.
 - Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants ($K_D = k_d/k_a$).

Diagram of SPR Experimental Workflow:



[Click to download full resolution via product page](#)

General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.^[6] It provides a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the **SR 1824**-PPAR γ interaction.

Materials:

- Isothermal Titration Calorimeter.
- Macromolecule: Purified, recombinant human PPAR γ -LBD in a suitable buffer.

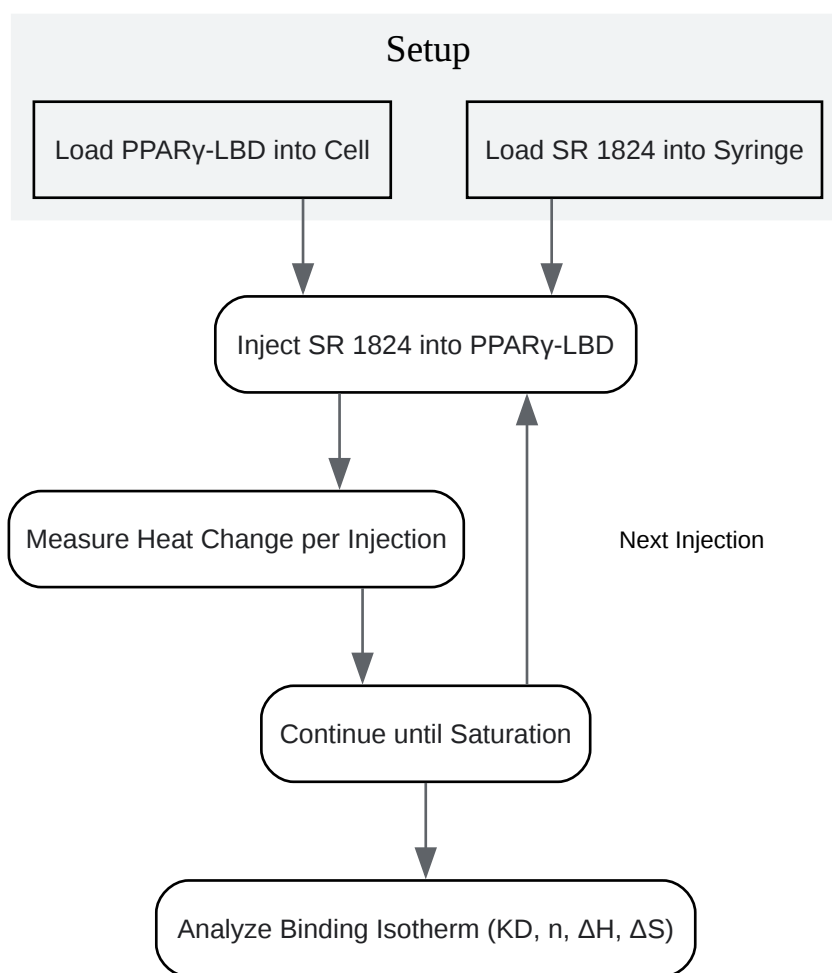
- Ligand: **SR 1824** in the same buffer as the protein.
- Degassing Station.

Protocol:

- Sample Preparation:
 - Dialyze the purified PPAR γ -LBD extensively against the chosen ITC buffer to ensure a perfect buffer match.
 - Dissolve **SR 1824** in the same final dialysis buffer.
 - Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
- ITC Experiment Setup:
 - Load the PPAR γ -LBD solution into the sample cell of the calorimeter.
 - Load the **SR 1824** solution into the injection syringe.
 - Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.
- Titration:
 - Perform a series of small, sequential injections of the **SR 1824** solution into the sample cell containing the PPAR γ -LBD.
 - Measure the heat released or absorbed after each injection.
 - Continue the injections until the binding sites on the protein are saturated and no further heat changes are observed.
- Control Experiment:

- Perform a control titration by injecting the **SR 1824** solution into the buffer alone to measure the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Integrate the heat change for each injection to obtain the heat per mole of injectant.
 - Plot the heat change per injection against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the K_D , stoichiometry (n), and enthalpy of binding (ΔH).
 - The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: $\Delta G = -RT\ln(1/K_D) = \Delta H - T\Delta S$

Diagram of ITC Experimental Logic:



[Click to download full resolution via product page](#)

Logical flow of an Isothermal Titration Calorimetry experiment.

Conclusion

The choice of technique for measuring the binding affinity of **SR 1824** to PPARy will depend on the specific research question, available equipment, and the nature of the interacting molecules. Radioligand binding assays are highly sensitive and robust for determining K_i values. SPR provides real-time kinetic data, offering deeper insights into the binding mechanism. ITC is the gold standard for obtaining a complete thermodynamic profile of the interaction. By following the detailed protocols provided in these application notes, researchers can accurately and reliably characterize the binding of **SR 1824** and other novel ligands to PPARy, facilitating further drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. scispace.com [scispace.com]
- 6. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Techniques for Measuring the Binding Affinity of SR 1824 to PPAR γ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591233#techniques-for-measuring-sr-1824-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com